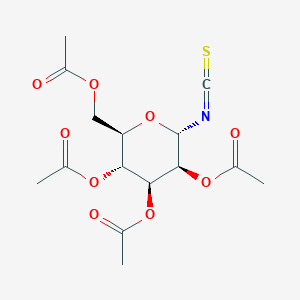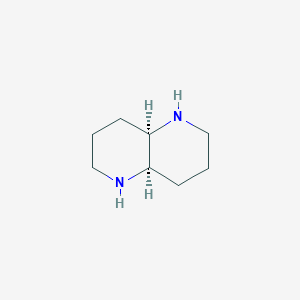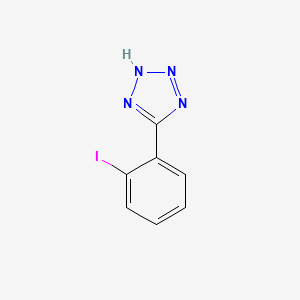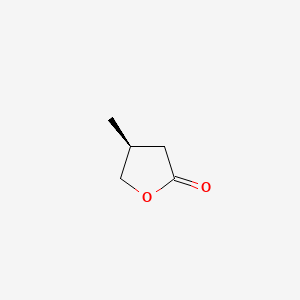
(S)-4-Methyldihydrofuran-2(3H)-one
Übersicht
Beschreibung
(S)-4-Methyldihydrofuran-2(3H)-one is a chemical compound that falls within the category of substituted furans, which are known for their significance in the synthesis of natural products and pharmaceuticals. These compounds are often used as intermediates in the preparation of various chemical entities due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of furan derivatives, such as 4-halo-5-hydroxyfuran-2(5H)-ones, has been achieved through the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-allenoic acids. This method utilizes iodine or copper halides to induce the reaction, resulting in moderate to good yields of the desired products . Another approach for synthesizing multi-substituted dihydrofurans involves the reaction of fur-2-oylmethyltriphenylarsonium bromide with ethyl 2-acetyl-3-arylacrylate using potassium carbonate as a base, which yields trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans with high stereoselectivity .
Molecular Structure Analysis
The molecular structure of these furan derivatives is confirmed through various analytical techniques. For instance, the structure of a 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone was established by X-ray single-crystal diffraction, which is a powerful tool for determining the precise arrangement of atoms within a molecule . Similarly, the structure of trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2'-oyl-5-methylfurans was confirmed by IR, H-1 NMR, MS, and HRMS, which are instrumental in elucidating the structural aspects of organic compounds .
Chemical Reactions Analysis
The chemical reactivity of furan derivatives is influenced by their functional groups and molecular structure. The halolactonization-hydroxylation sequence mentioned earlier is a testament to the reactivity of allenoic acids, which can be transformed into halogenated furanones . Additionally, the one-pot, three-component condensation reaction using acidic ionic liquid catalysts demonstrates the versatility of furan-2(5H)-ones in undergoing multi-component reactions to yield substituted derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these furan derivatives are closely related to their molecular structure. While the specific properties of (S)-4-Methyldihydrofuran-2(3H)-one are not detailed in the provided papers, the general characteristics of furanones can be inferred. They typically exhibit good solubility in organic solvents and may possess varying boiling and melting points depending on the substituents present. The presence of halogen atoms and hydroxyl groups can also influence the acidity and reactivity of these compounds .
Wissenschaftliche Forschungsanwendungen
Endoplasmic Reticulum (ER) Stress Protection
A study identified novel compounds isolated from the edible mushroom Mycoleptodonoides aitchisonii, which showed activity against endoplasmic reticulum (ER) stress-dependent cell death. This suggests potential therapeutic applications for diseases where ER stress is a contributing factor (Choi et al., 2009).
Biomass-Derived Solvent Applications
2-Methyltetrahydrofuran, derived from renewable resources, is highlighted for its utility as an alternative solvent in synthesis processes, biotransformations, and material processing due to its environmental benignity and physical-chemical properties (Pace et al., 2012).
Semiconducting Materials
Research on hybrid metal iodide perovskites for optoelectronic applications shows the importance of organic cations in the synthesis of materials with high charge mobilities and photoluminescent properties (Stoumpos et al., 2013).
Organic Synthesis and Catalysis
Studies have explored the synthesis of diastereo- and enantiomerically pure compounds via lipase-catalyzed acylation, indicating the potential for (S)-4-Methyldihydrofuran-2(3H)-one derivatives in pharmaceutical synthesis (Lindström et al., 2005).
Chemical Kinetics and Combustion
Research into the combustion behavior of tetrahydrofurans, including studies on their reactivity and kinetic modeling, provides insights into their potential as biofuels (Tripathi et al., 2019).
Molecular Structure and Antioxidant Activity
A novel phthalide derivative was studied for its structure, antioxidant activity, DNA binding, and molecular docking, showing multifaceted biological applications (Yılmaz et al., 2020).
Anti-Inflammatory Activity
The anti-inflammatory activities of newly synthesized compounds highlight the potential for (S)-4-Methyldihydrofuran-2(3H)-one derivatives in the development of anti-inflammatory drugs (Osarodion, 2020).
Antifungal Activity
Compounds derived from (S)-4-Methyldihydrofuran-2(3H)-one exhibited antifungal activity against pathogenic fungi, suggesting applications in agriculture and pharmaceuticals (Viturro et al., 2001).
Eigenschaften
IUPAC Name |
(4S)-4-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291959 | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Methyldihydrofuran-2(3H)-one | |
CAS RN |
64190-48-3 | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64190-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-Dihydro-4-methyl-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401291959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

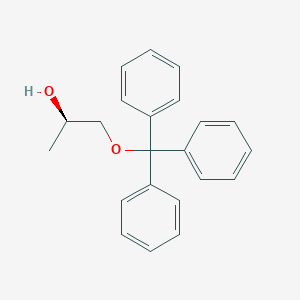

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)

